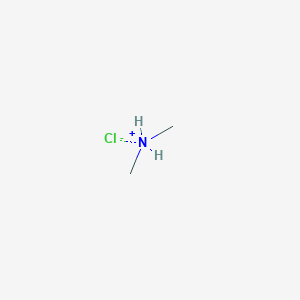

Dimethylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Dimethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDGSYLLQPDQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-40-3 (Parent) | |

| Record name | Dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027163 | |

| Record name | N-Methylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | Dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000435 [mmHg] | |

| Record name | Dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-59-2, 75693-94-6 | |

| Record name | Dimethylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylamine-15N hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M4CWB6AOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of dimethylamine hydrochloride?

An In-depth Technical Guide to Dimethylamine (B145610) Hydrochloride

Introduction

Dimethylamine hydrochloride, with the CAS number 506-59-2, is the salt formed from the reaction of the secondary amine, dimethylamine, and hydrochloric acid.[1][2] It presents as a white crystalline solid and is a crucial compound in various industrial and research applications.[1][3][4][5][6] For researchers, scientists, and professionals in drug development, it serves as a vital intermediate and reagent in the synthesis of a wide array of pharmaceuticals and other complex organic molecules.[1][3][4][7] This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental protocols and data visualizations.

Physical Properties

This compound is typically a white to off-white crystalline solid, often described as having foliage-like or needle-like crystals.[3][8][9] While some sources describe it as odorless, others note a slight ammoniacal or amine-like odor.[6][9] A key characteristic of this salt is its hygroscopic nature, meaning it readily absorbs moisture from the air and can be deliquescent.[3][5][9][10][11]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₂H₈ClN or (CH₃)₂NH·HCl | [4][6][12] |

| Molecular Weight | 81.54 g/mol | [4][6][10][12] |

| Melting Point | 170-173 °C | [1][3][4][11][13] |

| Boiling Point | Decomposes above 171 °C | [6][9] |

| pH | ~5 (100 g/L in H₂O, 20°C) | [11] |

| Vapor Pressure | <0.1 hPa (25 °C) | [11] |

| LogP (Octanol/Water) | -3.28 | [11][14] |

Solubility Profile

This compound exhibits high solubility in polar solvents and is insoluble in nonpolar solvents like diethyl ether.[3][8]

| Solvent | Solubility | Temperature | References |

| Water | 208 g / 100 g | 20 °C | [8] |

| 369 g / 100 g | 25 °C | [8] | |

| 3000 g / L | 20 °C | [11] | |

| Ethanol (B145695) | Very Soluble | - | [3][8][13] |

| Chloroform | 16.9 g / 100 g | 27 °C | [8] |

| Diethyl Ether | Insoluble | - | [3][8] |

Chemical Properties

This compound is a stable compound under standard conditions but is incompatible with strong oxidizing agents.[3][5][9][11] As the salt of a weak base (dimethylamine, pKa = 10.73) and a strong acid, its aqueous solutions are acidic.[6][15][16] It is primarily used as a stable and less volatile source of dimethylamine for organic reactions.

Reactivity and Stability

-

Stability: The compound is stable under normal temperature and pressure.[3][9][11]

-

Incompatibilities: It should not be mixed with strong oxidizing agents, nitrites (risk of nitrosamine (B1359907) formation), or strong bases (which will liberate volatile dimethylamine).[3][5][17]

-

Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes, including hydrogen chloride and oxides of nitrogen.[9]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: In a suitable deuterated solvent, the proton NMR spectrum is expected to show a singlet corresponding to the six equivalent protons of the two methyl groups and a broad singlet for the two protons on the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display a single resonance corresponding to the two equivalent methyl carbons.[18]

-

Infrared (IR) Spectroscopy: The IR spectrum, often obtained using a KBr pellet, shows characteristic peaks.[10][19] Key absorptions include a broad N-H stretching band for the secondary ammonium (B1175870) ion and C-H stretching and bending vibrations for the methyl groups.

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and characterization of this compound.

Protocol for Synthesis and Purification

This protocol describes the formation of this compound from its parent amine and acid, followed by purification via recrystallization.

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, an aqueous solution of dimethylamine (e.g., 40%) is placed in a reaction vessel equipped with a stirrer and a cooling bath.

-

Acid Addition: Concentrated hydrochloric acid is added slowly and portion-wise to the dimethylamine solution.[2] The reaction is highly exothermic, and the temperature should be maintained below 15-20 °C using the cooling bath.

-

pH Adjustment: Continue adding acid until the pH of the solution is neutral to slightly acidic (pH 7-8).[11]

-

Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the mixture is stirred for 15-30 minutes. The carbon is then removed by filtration.

-

Crystallization: The water is removed from the filtrate under reduced pressure to concentrate the solution.[20][21]

-

Purification: The crude salt is purified by recrystallization from a suitable solvent, such as absolute ethanol or chloroform, to yield pure white crystals.[11]

-

Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.

Caption: A flowchart illustrating the synthesis and purification of this compound.

Protocol for Melting Point Determination

The melting point is a key physical property used to assess the purity of a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry. Finely crush a small amount of the crystals into a powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (170-173 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure sample will have a sharp melting range of 1-2 °C.

Caption: A standard procedure for determining the melting point of a solid compound.

Applications in Research and Drug Development

This compound is a cornerstone reagent in the pharmaceutical industry. Its primary function is to act as a stable, easy-to-handle precursor for introducing a dimethylamino group into a target molecule.

Key applications include its use as an intermediate in the synthesis of:

Beyond pharmaceuticals, it is used in the synthesis of agrochemicals, surfactants, and as a catalyst in certain polymerization reactions.[4]

References

- 1. This compound (DMAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 506-59-2 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. chinaamines.com [chinaamines.com]

- 7. This compound: applications and toxicology_Chemicalbook [chemicalbook.com]

- 8. This compound [chemister.ru]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Dimethylamine, hydrochloride | C2H7N.ClH | CID 10473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 506-59-2 [m.chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. ジメチルアミン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Dimethylamine - Wikipedia [en.wikipedia.org]

- 16. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. alkylamines.com [alkylamines.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. This compound [webbook.nist.gov]

- 20. Page loading... [guidechem.com]

- 21. CN103553927A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylamine (B145610) hydrochloride ((CH₃)₂NH·HCl), a crucial intermediate in the pharmaceutical and chemical industries, demands high purity for its various applications. This technical guide provides a comprehensive overview of the principal synthesis routes and purification methodologies for this compound. Detailed experimental protocols, comparative analysis of synthetic methods, and modern analytical techniques for purity assessment are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

Dimethylamine hydrochloride is a white crystalline solid highly soluble in water and ethanol (B145695). It serves as a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including metformin, ranitidine, and tramadol, as well as in the production of agrochemicals and other specialty chemicals.[1] The purity of this compound is paramount, as impurities can affect the yield, safety, and efficacy of the final products. This guide explores the common industrial and laboratory-scale synthesis and purification methods to achieve high-purity this compound.

Synthesis of this compound

There are three primary methods for the synthesis of this compound:

-

Method A: Direct reaction of dimethylamine with hydrochloric acid.

-

Method B: Reaction of formaldehyde (B43269) with ammonium (B1175870) chloride.

-

Method C: Hydrolysis of dimethylformamide (DMF).

A comparative overview of these methods is presented in Table 1.

Table 1: Comparison of this compound Synthesis Methods

| Parameter | Method A: Dimethylamine + HCl | Method B: Formaldehyde + NH₄Cl | Method C: Hydrolysis of DMF |

| Principle | Acid-base neutralization | Reductive amination of formaldehyde | Acid-catalyzed hydrolysis |

| Typical Yield | >95% | 45-51% (recrystallized)[2] | ~70%[3] |

| Purity | High (>99%)[4] | Moderate to high (impurities include mono- and trimethylamine (B31210) hydrochlorides) | Moderate (impurities include formic acid) |

| Reaction Time | Short (2-3 hours)[4] | Long (4-6 hours)[4] | Long (>6 hours)[3] |

| Scale | Laboratory and Industrial | Laboratory | Laboratory |

| Advantages | High yield and purity, simple reaction | Inexpensive starting materials | Avoids handling gaseous dimethylamine directly |

| Disadvantages | Requires handling of corrosive and volatile dimethylamine | Lower yield, formation of byproducts | Long reaction time, requires purification from formic acid |

Method A: Synthesis from Dimethylamine and Hydrochloric Acid

This is the most direct and common method for producing high-purity this compound. The reaction is a simple acid-base neutralization.

-

Reaction Setup: A heated aqueous solution of dimethylamine (1 mole) is continuously fed into the top of two packed towers.[5]

-

Reaction: Hydrochloric acid (2-2.5 moles) is sprayed concurrently into the packed towers, reacting with the dimethylamine solution to form this compound.[5] The temperature is maintained at 40-60°C.[4]

-

Concentration: After the reaction is complete, the resulting solution is distilled to remove approximately 50% of the water.[5]

-

Crystallization & Isolation: The concentrated solution is then cooled to 30°C to induce crystallization. The white, non-caking crystals of this compound are collected by centrifugation and dried under reduced pressure.[5] This method boasts a purity of over 99%.[4]

-

Reaction Setup: A 40% aqueous solution of dimethylamine (5.0 mL) is placed in a flask and cooled to 0°C in an ice bath.[6]

-

Reaction: Concentrated hydrochloric acid (35%, 5.0 mL) is added dropwise to the cooled dimethylamine solution with continuous stirring.[6] The temperature should be maintained below 15°C to prevent the volatilization of dimethylamine.[1] The reaction is monitored until a pH of 7-8 is achieved.[1]

-

Isolation: The reaction mixture is stirred for an additional 30 minutes at 0°C. The water is then removed by evaporation under reduced pressure.[6]

-

Drying: The resulting solid is azeotropically dried by adding toluene (B28343) and evaporating the solvent three times to yield the final product.[6]

Method B: Synthesis from Formaldehyde and Ammonium Chloride

This method involves the reductive amination of formaldehyde. While it uses readily available and inexpensive starting materials, it typically results in a mixture of mono-, di-, and trimethylamine hydrochlorides, requiring careful purification.

-

Reaction: A mixture of formaldehyde (e.g., as formalin) and ammonium chloride is heated. The reaction temperature influences the product distribution; heating to approximately 115°C favors the formation of this compound.[3]

-

Work-up: The reaction mixture is cooled, and unreacted ammonium chloride is filtered off.

-

Purification: The filtrate is concentrated under reduced pressure to crystallize the amine hydrochlorides. The different amine hydrochloride salts are then separated based on their differential solubility in solvents like chloroform (B151607). This compound can be selectively removed by washing with cold chloroform.[2]

Method C: Synthesis from Hydrolysis of Dimethylformamide (DMF)

This method provides an alternative route that avoids the direct handling of gaseous dimethylamine. It involves the acid-catalyzed hydrolysis of DMF.

-

Reaction: N,N-Dimethylformamide (DMF) is refluxed with concentrated hydrochloric acid for over 6 hours.[3] The hydrolysis of DMF produces dimethylamine and formic acid. The dimethylamine is subsequently protonated by the excess HCl to form the hydrochloride salt.

-

Isolation: After reflux, the reaction mixture is cooled.

-

Purification: The this compound can be isolated from the formic acid and excess HCl through techniques such as distillation or recrystallization. A yield of approximately 70% can be achieved.[3]

Purification of this compound

The purification of this compound is critical to meet the stringent requirements of the pharmaceutical industry. The choice of purification method depends on the impurities present from the synthesis route.

Table 2: Purification Methods for this compound

| Method | Principle | Application | Key Parameters |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Removal of soluble impurities. | Solvent selection, cooling rate, washing. |

| Solvent Washing | Differential solubility of the desired product and impurities in a specific solvent. | Removal of byproducts like mono- and trimethylamine hydrochlorides. | Choice of solvent (e.g., chloroform). |

| Distillation | Separation based on differences in boiling points. | Removal of volatile impurities and solvent. | Pressure, temperature. |

| Decolorization | Adsorption of colored impurities onto activated carbon. | Removal of colored impurities. | Amount of activated carbon, filtration. |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents include absolute ethanol and n-butyl alcohol.[7]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.[1]

-

Hot Filtration: If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Solvent Washing

This technique is particularly useful for removing byproducts from the formaldehyde and ammonium chloride synthesis method.

-

Suspension: The crude product containing a mixture of amine hydrochlorides is suspended in a solvent in which this compound has low solubility, while the impurities (e.g., trimethylamine hydrochloride) are more soluble. Cold chloroform is often used for this purpose.

-

Agitation: The suspension is stirred or agitated for a period to allow the impurities to dissolve in the solvent.

-

Filtration: The solid this compound is collected by filtration, leaving the impurities dissolved in the filtrate.

-

Drying: The purified product is then dried.

Analytical Methods for Purity Assessment

Several analytical techniques are employed to determine the purity of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for identifying and quantifying volatile and semi-volatile impurities. The hydrochloride salt is typically converted to the free base before analysis.[8]

-

High-Performance Liquid Chromatography (HPLC): Used for the analysis of non-volatile impurities.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present and can be used for identification and to detect certain impurities.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment, providing detailed information about the molecular structure.[11][12][13][14]

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows for this compound.

Caption: Overview of Synthesis and Purification Workflows.

Caption: Workflow for Synthesis Method A.

Conclusion

The synthesis and purification of this compound are well-established processes with several available methods. The choice of a particular synthetic route depends on factors such as the desired scale of production, purity requirements, and the availability of starting materials. The direct reaction of dimethylamine with hydrochloric acid is generally preferred for industrial production due to its high yield and purity. Effective purification techniques, particularly recrystallization, are essential for achieving the high-purity standards required for pharmaceutical applications. A thorough understanding of these methods and the associated analytical techniques is crucial for researchers and professionals in the field.

References

- 1. What is this compound?_Chemicalbook [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. This compound | 506-59-2 | Benchchem [benchchem.com]

- 5. CN103553927A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound(506-59-2) 1H NMR [m.chemicalbook.com]

- 12. Dimethylamine, hydrochloride | C2H7N.ClH | CID 10473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Reaction Mechanisms of Dimethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylamine (B145610) hydrochloride ((CH₃)₂NH·HCl) is a stable, crystalline salt that serves as a crucial reagent in organic synthesis. While its primary "reaction" is dissociation, its true utility lies in providing a controlled source of dimethylamine ((CH₃)₂NH), a versatile secondary amine, for a variety of critical chemical transformations. This guide elucidates the fundamental reaction mechanisms involving dimethylamine hydrochloride, with a core focus on its role in the Mannich reaction. It further details its synthesis, participation in pharmaceutical production, and involvement in the formation of N-nitrosamines. This document provides structured quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for scientific professionals.

Core Principle: An Acid-Base Equilibrium

This compound is the salt formed from the reaction of the weak base dimethylamine with hydrochloric acid.[1][2] In solution, it readily dissociates into the dimethylammonium cation ((CH₃)₂NH₂⁺) and the chloride anion (Cl⁻). The dimethylammonium ion exists in a pH-dependent equilibrium with its conjugate base, dimethylamine.

(CH₃)₂NH₂⁺ + H₂O ⇌ (CH₃)₂NH + H₃O⁺

This equilibrium is the cornerstone of this compound's reactivity. The salt acts as a solid, stable, and less volatile source of dimethylamine.[3] In reactions requiring acidic conditions, the equilibrium favors the protonated, less nucleophilic dimethylammonium form, which can be shifted to release the nucleophilic free amine as the reaction proceeds.[4] This controlled release is particularly valuable in reactions like the Mannich condensation.[4][5]

The Mannich Reaction: A Key Application

The Mannich reaction is a three-component condensation that forms a β-aminocarbonyl compound, known as a Mannich base.[6] This reaction is fundamental in pharmaceutical chemistry for creating complex nitrogen-containing molecules.[4][7] this compound is a frequently used secondary amine source for this reaction.[4]

The overall reaction involves an enolizable ketone (or other compound with an acidic proton), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine.[6]

Reaction Mechanism

The mechanism proceeds in two main stages under acidic conditions:[4][6][8]

-

Formation of the Eschenmoser Salt Intermediate (Iminium Ion): Dimethylamine, present in equilibrium, acts as a nucleophile and attacks the carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions forms a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion.[4][9]

-

Nucleophilic Attack by the Enol: The ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final β-aminocarbonyl product (the Mannich base).[6][8]

References

- 1. brainly.com [brainly.com]

- 2. Dimethylamine - Wikipedia [en.wikipedia.org]

- 3. chinaamines.com [chinaamines.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Overview About Mannich Reaction Mechanism [unacademy.com]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

A Comprehensive Spectroscopic Analysis of Dimethylamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for dimethylamine (B145610) hydrochloride, a compound utilized as an intermediate in the synthesis of various pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data provides a unique fingerprint of the molecular structure of dimethylamine hydrochloride. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of nuclei such as protons (¹H) and carbon-13 (¹³C).[2][3]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7 | Singlet | 6H | Methyl Protons (-CH₃) |

| Variable | Broad Singlet | 2H | Amine Protons (-NH₂⁺) |

Note: The chemical shift of the amine protons can vary depending on the solvent, concentration, and temperature. Due to rapid proton exchange, this signal is often broad and may not show coupling.[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~34.5 | Methyl Carbons (-CH₃) |

Note: Due to the symmetry of the molecule, both methyl carbons are chemically equivalent and thus produce a single signal in the ¹³C NMR spectrum.[5][6]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, which are characteristic of specific functional groups.[7][8] The spectrum for this compound is typically acquired from a solid sample, for instance, using a KBr pellet.[9]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 3100 | Strong, Broad | N-H Stretch (Ammonium Salt) |

| 2800 - 3000 | Medium | C-H Stretch (Aliphatic) |

| ~1580 | Medium | N-H Bend (Asymmetric) |

| ~1470 | Medium | C-H Bend (Asymmetric) |

Source: Data compiled from NIST Chemistry WebBook.[9][10]

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11][12] In the case of this compound, the spectrum corresponds to the free base, dimethylamine, as the hydrochloride salt dissociates upon ionization. The molecular ion of dimethylamine (C₂H₇N) has a mass of approximately 45.06 u.

Table 4: Mass Spectrometry Fragmentation Data for Dimethylamine

| m/z | Relative Intensity (%) | Assignment |

| 45 | 63.7 | [CH₃NHCH₃]⁺• (Molecular Ion) |

| 44 | 100.0 | [CH₂=NHCH₃]⁺ (Base Peak) |

| 43 | 11.4 | [C₂H₅N]⁺ |

| 42 | 12.6 | [C₂H₄N]⁺ |

| 30 | 2.5 | [CH₂NH₂]⁺ |

| 28 | 18.3 | [CH₂N]⁺ |

Source: Data compiled from ChemicalBook.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).[2]

-

Internal Standard: Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS) or a water-soluble equivalent for D₂O, to calibrate the chemical shift scale to 0 ppm.[14]

-

Data Acquisition: Transfer the solution to a clean NMR tube.[2] The tube is placed in the NMR spectrometer.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra. The instrument parameters, such as the number of scans and relaxation delay, are optimized to ensure a good signal-to-noise ratio.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.[15]

-

Analysis: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of an empty pellet holder or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating in a high vacuum environment.[16]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (radical cation).[17]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.[16]

-

Mass Analysis: The ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[17]

-

Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[17]

Visualizations

Diagrams are provided to illustrate key experimental and logical workflows.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for chemical analysis using NMR, IR, and Mass Spectrometry.

Mass Spectrometry Fragmentation of Dimethylamine

Caption: Key fragmentation pathways for the dimethylamine molecular ion in mass spectrometry.

References

- 1. This compound | 506-59-2 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound(506-59-2) 13C NMR spectrum [chemicalbook.com]

- 6. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. amherst.edu [amherst.edu]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. fiveable.me [fiveable.me]

- 13. This compound(506-59-2) MS [m.chemicalbook.com]

- 14. web.mit.edu [web.mit.edu]

- 15. Dimethylamine, hydrochloride | C2H7N.ClH | CID 10473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of Dimethylamine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethylamine (B145610) hydrochloride in various common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical formulation, and other research and development activities. This document consolidates available quantitative and qualitative data, outlines a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of dimethylamine hydrochloride varies significantly across different organic solvents, largely dependent on the solvent's polarity, proticity, and dielectric constant. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Chloroform | CHCl₃ | 16.9 g / 100 g[1] | 27 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 16 mg/mL | 25 |

| Ethanol | C₂H₅OH | Very Soluble / Highly Soluble[1][2] | Not Specified |

| Methanol | CH₃OH | Soluble[3][4] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Insoluble / Practically Insoluble[1][5] | Not Specified |

| General Alcohol | ROH | Soluble [6] | Not Specified |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the thermodynamic solubility of a compound in a solvent is the Isothermal Saturation Method , often referred to as the shake-flask method. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or conductivity) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Methodology

-

Preparation of the Solvent System: The selected organic solvent should be pre-conditioned to the desired experimental temperature.

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume or mass of the solvent. The key is to ensure that there is undissolved solid present at the end of the experiment, confirming that the solution is saturated.

-

Equilibration: The vials are sealed and placed in a temperature-controlled shaker or water bath. The mixture is agitated for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points such as 24, 48, and 72 hours until the concentration plateaus).

-

Sample Withdrawal and Filtration: Once equilibrium is reached, the agitation is stopped, and the vials are left undisturbed to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles. This step is crucial to prevent undissolved solids from artificially inflating the measured concentration.

-

Dilution and Analysis: The clear, filtered saturated solution is then accurately diluted with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or GC. Since this compound lacks a strong chromophore, direct UV detection can be challenging. Alternative methods include:

-

HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).

-

Ion Chromatography with conductivity detection.

-

Pre-column derivatization to introduce a UV-active or fluorescent tag, followed by HPLC analysis.[7][8]

-

Gas Chromatography (GC) , where the amine may be analyzed directly or after derivatization.

-

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Caption: Experimental workflow for the isothermal saturation method.

References

- 1. This compound [chemister.ru]

- 2. chinaamines.com [chinaamines.com]

- 3. This compound | 506-59-2 | Benchchem [benchchem.com]

- 4. This compound CAS#: 506-59-2 [m.chemicalbook.com]

- 5. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 506-59-2 [chemicalbook.com]

- 7. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

In-Depth Technical Guide to the Molecular Structure and Bonding of Dimethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of dimethylamine (B145610) hydrochloride ((CH₃)₂NH₂⁺Cl⁻). It details the ionic and covalent interactions within the crystal lattice, supported by quantitative data from single-crystal X-ray diffraction. Furthermore, this document outlines the detailed experimental protocols for the characterization of dimethylamine hydrochloride using nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. This guide is intended to be a core resource for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Bonding

This compound is an ionic salt formed from the protonation of dimethylamine, a secondary amine, by hydrochloric acid. The crystal structure consists of dimethylammonium cations, [(CH₃)₂NH₂]⁺, and chloride anions, Cl⁻. The primary bonding force holding the crystal lattice together is the electrostatic attraction between these oppositely charged ions.

Within the dimethylammonium cation, the nitrogen atom is bonded to two carbon atoms of the methyl groups and two hydrogen atoms. These bonds are all covalent in nature. The geometry around the nitrogen atom is approximately tetrahedral, consistent with sp³ hybridization. The positive charge is formally localized on the nitrogen atom. Hydrogen bonding between the N-H groups of the cation and the chloride anion is a significant feature of the crystal structure, further stabilizing the lattice.

Crystallographic Data

The precise bond lengths and angles within the dimethylammonium cation have been determined by single-crystal X-ray diffraction. A recent study on dimethylamine copper(I) halide single crystals provides accurate data for the dimethylammonium cation.[1]

Table 1: Key Bond Lengths and Angles in the Dimethylammonium Cation

| Bond/Angle | Value |

| C-N Bond Length | Data to be populated from a specific crystallographic study |

| N-H Bond Length | Data to be populated from a specific crystallographic study |

| C-H Bond Length | Data to be populated from a specific crystallographic study |

| C-N-C Angle | Data to be populated from a specific crystallographic study |

| H-N-H Angle | Data to be populated from a specific crystallographic study |

| C-N-H Angle | Data to be populated from a specific crystallographic study |

Note: Specific values will be populated upon obtaining a dedicated crystallographic information file (CIF) for this compound.

Experimental Protocols

Synthesis and Crystallization for X-ray Analysis

High-purity single crystals of this compound suitable for X-ray diffraction can be prepared by the following method.

Procedure:

-

A solution of dimethylamine (e.g., 40% in water) is cooled in an ice bath.

-

Concentrated hydrochloric acid is added dropwise with continuous stirring, maintaining the temperature below 10 °C to control the exothermic reaction.

-

The addition of hydrochloric acid is continued until the solution is slightly acidic (pH 5-6).

-

The resulting solution is then slowly evaporated at room temperature.

-

Colorless, needle-like crystals of this compound will form.

-

For single-crystal X-ray diffraction, a well-formed crystal of suitable size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

Single-Crystal X-ray Diffraction (SC-XRD)

Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector is used.

Data Collection:

-

The mounted crystal is placed on the goniometer head and centered in the X-ray beam.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

-

A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω and φ scans).

-

Data collection parameters such as exposure time, detector distance, and scan width are optimized to obtain a complete and high-quality dataset.

Structure Solution and Refinement:

-

The collected diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

The sample is placed in the NMR probe, and the magnetic field is locked onto the deuterium signal of the solvent.

-

The sample is shimmed to optimize the homogeneity of the magnetic field.

-

A standard one-dimensional ¹H NMR spectrum is acquired.

-

Typical acquisition parameters include a 30° pulse width, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The resulting spectrum is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy Protocol:

-

A one-dimensional proton-decoupled ¹³C NMR spectrum is acquired.

-

Typical acquisition parameters include a 30° pulse width, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals.

-

Broadband proton decoupling is applied during the acquisition period to simplify the spectrum to single lines for each unique carbon atom.

-

The spectrum is processed similarly to the ¹H NMR spectrum, with chemical shifts referenced to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer equipped with a suitable detector (e.g., DTGS) is used.

Sample Preparation:

-

KBr Pellet Method: Approximately 1-2 mg of finely ground this compound is intimately mixed with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is collected.

-

The sample (KBr pellet or on the ATR crystal) is placed in the infrared beam path.

-

The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Ionic Interaction in this compound

Caption: Ionic interaction between the dimethylammonium cation and the chloride anion.

Experimental Workflow for Structural Characterization

Caption: Experimental workflow for the synthesis and structural analysis.

References

In-Depth Technical Guide to the Thermochemical Properties of Dimethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical data for dimethylamine (B145610) hydrochloride ((CH₃)₂NH₂Cl). The information presented is intended to support research, development, and formulation activities where a thorough understanding of the energetic properties of this compound is critical. All quantitative data is summarized in clear, accessible tables, and detailed experimental protocols for key thermochemical measurements are provided.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of solid dimethylamine hydrochloride at standard conditions (298.15 K and 1 bar).

Table 1: Standard Molar Enthalpy of Formation

| Thermochemical Parameter | Value (kJ/mol) |

| Standard Molar Enthalpy of Formation (ΔHf°) | -291.1 |

Table 2: Calculated Standard Molar Entropy and Gibbs Free Energy of Formation

| Thermochemical Parameter | Value |

| Standard Molar Entropy (S°) | Value not explicitly found in literature |

| Molar Heat Capacity (Cp) | Value not explicitly found in literature |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Dependent on S° |

Note: While an experimental value for the standard molar enthalpy of formation is available, specific experimental data for the standard molar entropy and molar heat capacity of this compound were not found in the reviewed literature. The Standard Gibbs Free energy of formation is therefore calculated based on the available enthalpy and entropy data.

Physicochemical Properties

A summary of key physicochemical properties is provided in Table 3 for reference.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₈ClN |

| Molecular Weight | 81.54 g/mol |

| Melting Point | 170-173 °C |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

Formation of this compound

This compound is formed through the acid-base reaction between dimethylamine and hydrogen chloride. This is a direct and exothermic reaction.

Figure 1. Formation of this compound.

Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical data relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Determination of the Enthalpy of Formation via Solution Calorimetry

The standard enthalpy of formation of solid this compound can be determined using solution calorimetry. This method involves measuring the heat changes associated with dissolving the reactants and products in a suitable solvent and applying Hess's Law.

Historical context and discovery of dimethylamine hydrochloride.

An In-depth Technical Guide on the Historical Context and Discovery of Dimethylamine (B145610) Hydrochloride

Introduction

Dimethylamine hydrochloride, the salt formed from the secondary amine dimethylamine and hydrochloric acid, is a foundational compound in modern organic synthesis and the pharmaceutical industry.[1] Its journey from a 19th-century chemical curiosity to an indispensable industrial raw material reflects the broader evolution of organic chemistry. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of dimethylamine, details the early experimental protocols for its synthesis and conversion to the hydrochloride salt, and presents its core physicochemical properties. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this key chemical entity.

Historical Context and Discovery

The discovery of dimethylamine is intrinsically linked to the pioneering work of French chemist Charles-Adolphe Wurtz and the development of the "ammonia type" theory in the mid-19th century.[2] Wurtz's research was conducted during a transformative period in chemistry, where the fundamental structures of organic molecules were beginning to be understood.

In 1849, Wurtz successfully synthesized methylamine (B109427), the simplest primary amine, by reacting cyanic ethers with caustic potash.[3] This was a landmark achievement as it established a direct link between ammonia (B1221849) and a new class of organic compounds. Wurtz conceptualized these new substances as "compound-ammonias," where one or more hydrogen atoms of an ammonia molecule were substituted by an organic radical.[2] He extended this work to produce a series of related compounds, including ethylamine, diethylamine, and triethylamine, thereby solidifying his "ammonia type" theory.[2]

While Wurtz is primarily celebrated for discovering methylamine and ethylamine, his work laid the direct conceptual and experimental groundwork for the isolation of dimethylamine.[4] The synthesis of dimethylamine followed logically from his established principle of substituting ammonia's hydrogen atoms with alkyl groups. The industrial-scale production method, developed later, involves the catalytic reaction of methanol (B129727) and ammonia at elevated temperatures and pressures, a process that also yields methylamine and trimethylamine (B31210) as byproducts.[5][6][7]

The formation of this compound is a straightforward acid-base reaction. Dimethylamine, being a weak base, readily reacts with acids like hydrochloric acid to form the corresponding ammonium (B1175870) salt.[7] This salt, this compound, is an odorless, white, and stable crystalline solid, which is significantly easier to handle, store, and transport than the volatile and flammable dimethylamine gas.[1][7]

Physicochemical Properties

The early characterization of dimethylamine and its hydrochloride salt provided the fundamental quantitative data necessary for its use in further research and chemical synthesis. The key properties are summarized below.

| Property | Dimethylamine ((CH₃)₂NH) | This compound ((CH₃)₂NH₂Cl) |

| Molar Mass | 45.085 g/mol [5][7] | 81.54 g/mol [1][8] |

| Appearance | Colorless gas with a fishy, ammoniacal odor[5][7] | White to off-white crystalline powder[1] |

| Melting Point | -93.0 °C[5][7] | 170-173 °C[1][7] |

| Boiling Point | 7 °C[5] | Decomposes |

| Solubility in Water | 163 g/100 mL (at 40 °C)[5] | Soluble[1] |

| Basicity (pKa of Conjugate Acid) | 10.73[5][7] | Not applicable |

| pH (5% Aqueous Solution) | Basic | 5 to 6[1] |

Early Experimental Protocols

The foundational syntheses of dimethylamine and its hydrochloride salt were crucial for enabling further study and application. The methodologies have evolved from laboratory-scale preparations to large-scale industrial processes.

Synthesis of Dimethylamine via Hydrolysis of Dimethylformamide

A common laboratory method for producing dimethylamine involves the hydrolysis of N,N-dimethylformamide (DMF). This can be achieved using either a strong acid or a strong base. The acid-catalyzed hydrolysis yields the dimethylamine salt directly.[5][9]

Reaction: (CH₃)₂NCHO + H₂O + HCl → (CH₃)₂NH₂Cl + HCOOH

Protocol:

-

A mixture of N,N-dimethylformamide, concentrated hydrochloric acid, and water is prepared in a round-bottom flask equipped with a reflux condenser.[10]

-

The mixture is heated under reflux for several hours (typically 5-6 hours) to ensure the complete hydrolysis of the amide.[9][10]

-

Upon cooling, the resulting solution contains this compound and formic acid.[10]

-

The water and formic acid can be removed by distillation, often under reduced pressure, to crystallize the this compound product.[10][11] The resulting solid can then be purified by recrystallization.

Synthesis of this compound from Dimethylamine

The most direct method of preparation is the neutralization of dimethylamine with hydrochloric acid.[8] This protocol is used to convert the gaseous or aqueous amine into its stable, solid salt form.[11]

Reaction: (CH₃)₂NH + HCl → (CH₃)₂NH₂Cl

Protocol:

-

An aqueous solution of dimethylamine (e.g., 40% solution) is placed in a reaction vessel and cooled in an ice bath to control the exothermic reaction.[8]

-

Concentrated hydrochloric acid is added slowly and portion-wise to the dimethylamine solution with continuous stirring.[11] The temperature is maintained below 15 °C.[11]

-

The addition of acid continues until the solution is neutral or slightly acidic (pH 7-8 for initial reaction, then adjusted to 3-4 for isolation).[11]

-

The water is then removed from the solution by evaporation or distillation under reduced pressure.[8][11]

-

The resulting white solid is collected and dried to yield pure this compound.[8]

Visualizations

The following diagrams illustrate the key historical and chemical processes described in this guide.

Caption: Historical timeline of Wurtz's discovery of simple amines.

Caption: Experimental workflow for the synthesis of dimethylamine HCl.

References

- 1. This compound (DMAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 2. oxfordreference.com [oxfordreference.com]

- 3. Charles-Adolphe_Wurtz [chemeurope.com]

- 4. Wurtz, Charles Adolphe [canov.jergym.cz]

- 5. Dimethylamine - Sciencemadness Wiki [sciencemadness.org]

- 6. parchem.com [parchem.com]

- 7. Dimethylamine - Wikipedia [en.wikipedia.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. What is this compound?_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of Dimethylamine Hydrochloride in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for the use of dimethylamine (B145610) hydrochloride in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. Dimethylamine hydrochloride, while a valuable reagent in organic synthesis and pharmaceutical development, presents several hazards that necessitate careful handling and a thorough understanding of its properties.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[1] Inhalation may lead to respiratory tract irritation, with symptoms such as coughing and shortness of breath.[2] Prolonged or repeated exposure can have more severe health consequences. Animal studies suggest potential reproductive and fetal effects.[1] A significant long-term risk is the potential for dimethylamine to be a precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, through nitrosation reactions.[3][4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. It is a white to off-white crystalline solid that is odorless when pure, though it may have a slight amine or fishy odor.[1] A key characteristic is its hygroscopic nature, meaning it readily absorbs moisture from the air.[1]

| Property | Value | Reference |

| Chemical Formula | C₂H₈ClN | [1] |

| Molecular Weight | 81.54 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 170-173 °C | |

| Solubility | Highly soluble in water. Soluble in ethanol (B145695) and chloroform. Insoluble in ether. | |

| Hygroscopicity | Hygroscopic | [1] |

| Stability | Stable under normal temperatures and pressures. | [1] |

Toxicity Data

The acute toxicity of this compound is moderate, but it is classified as harmful if swallowed. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

| Route of Exposure | Species | LD50/LC50 | Reference |

| Oral | Rat | 1070 mg/kg | [1] |

| Oral | Mouse | 8100 mg/kg | [1] |

| Oral | Rabbit | 1600 mg/kg | [1] |

Chronic exposure to dimethylamine has been shown to cause lesions in the nasal passages and liver in animal studies.[6][7]

Experimental Protocols

The following protocols provide detailed methodologies for common laboratory procedures involving this compound. These should be adapted to specific experimental contexts and performed in conjunction with a site-specific risk assessment.

Protocol for Weighing and Handling Solid this compound

Due to its hygroscopic and irritant nature, weighing and handling of solid this compound requires specific precautions to prevent moisture uptake and personnel exposure.

Materials:

-

This compound

-

Spatula

-

Weighing paper or boat

-

Tared, sealable container

-

Anti-static gun (optional)

Procedure:

-

Preparation: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Ensure that a calibrated analytical balance is located inside a certified chemical fume hood.[8][9]

-

Tare Container: Place a clean, dry, and sealable container on the balance and tare to zero.

-

Transfer: Inside the fume hood, carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula. Minimize the time the stock bottle is open to reduce moisture absorption.

-

Weighing: Securely close the container and re-weigh it on the balance.

-

Cleaning: Clean the spatula and any contaminated surfaces immediately. Dispose of any contaminated weighing paper or boats as hazardous waste.

Protocol for Preparing an Aqueous Solution of this compound

The high solubility of this compound in water facilitates the preparation of aqueous solutions. However, care must be taken to control the dissolution process.

Materials:

-

This compound (solid)

-

Deionized water

-

Glass beaker or flask

-

Magnetic stir bar and stir plate

-

Volumetric flask (if precise concentration is required)

Procedure:

-

Preparation: Work within a chemical fume hood and wear appropriate PPE.

-

Initial Dissolution: To a glass beaker or flask containing a magnetic stir bar, add the desired volume of deionized water.

-

Addition of Solid: Slowly add the pre-weighed this compound to the water while stirring. Avoid creating dust. The dissolution process may be slightly exothermic.

-

Complete Dissolution: Continue stirring until all the solid has dissolved.

-

Final Volume Adjustment: If a precise concentration is required, quantitatively transfer the solution to a volumetric flask and dilute to the mark with deionized water. Mix thoroughly.

Emergency Procedures

Spill Response Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate the hazard.

Procedure for a Minor Spill (Solid):

-

Alert Personnel: Immediately alert others in the vicinity.

-

Evacuate: If necessary, evacuate the immediate area.

-

Don PPE: Put on appropriate PPE, including a respirator if the powder is airborne.

-

Containment: Cover the spill with a dry absorbent material (e.g., sand or vermiculite) to prevent the powder from becoming airborne.[10]

-

Cleanup: Carefully sweep the material into a designated hazardous waste container.[10] Avoid creating dust. Moisten the material with water to reduce dust if necessary.[1]

-

Decontamination: Decontaminate the spill area with soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[11]

For a major spill, evacuate the area and contact the institutional emergency response team immediately.

First Aid Measures

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

Ingestion: Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.[1]

-

Skin Protection: A lab coat and appropriate protective gloves (nitrile or neoprene are recommended).[12]

-

Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of inhalation, especially when handling the solid material outside of a fume hood.[1]

Storage and Disposal

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed to prevent moisture absorption due to its hygroscopic nature.[1][13]

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[11] Do not dispose of down the drain.

Toxicology and Signaling Pathways

The primary toxicological concern with dimethylamine is its role as a precursor to N-nitrosodimethylamine (NDMA), a potent carcinogen.[5] This transformation can occur in the presence of nitrosating agents, such as nitrites, under acidic conditions.[4][5]

The mechanism of nitrosamine (B1359907) formation involves the reaction of a secondary amine (dimethylamine) with a nitrosating agent.[5] This can be enhanced by the presence of other chemicals like free chlorine.[3]

Direct cellular effects of this compound primarily involve irritation to the skin, eyes, and respiratory tract.[2] High concentrations can lead to more severe damage to these tissues.[6] In animal studies, chronic inhalation has resulted in lesions of the olfactory epithelium and liver.[7] While the precise intracellular signaling pathways for dimethylamine-induced irritation are not fully elucidated, it is understood that as a secondary amine, it can interact with cellular macromolecules, potentially disrupting cellular function. Studies have shown that dimethylamine can induce cytotoxicity, as indicated by increased lactate (B86563) dehydrogenase (LDH) release, suggesting cell membrane damage.[14]

Incompatible Materials

Avoid contact with strong oxidizing agents.[1] As an amine salt, it can react with strong bases to liberate flammable and odorous dimethylamine gas.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound: applications and toxicology_Chemicalbook [chemicalbook.com]

- 3. N-nitrosodimethylamine formation by free-chlorine-enhanced nitrosation of dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. veeprho.com [veeprho.com]

- 6. Dimethylamine [epaosc.org]

- 7. The toxicity of dimethylamine in F-344 rats and B6C3F1 mice following a 1-year inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. ehso.emory.edu [ehso.emory.edu]

- 10. offices.austincc.edu [offices.austincc.edu]

- 11. alkylamines.com [alkylamines.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.chemservice.com [cdn.chemservice.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Dimethylamine Hydrochloride in Mannich Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethylamine (B145610) hydrochloride in the Mannich reaction, a cornerstone of synthetic organic chemistry for the aminomethylation of acidic protons. This three-component condensation reaction is invaluable for the synthesis of β-amino carbonyl compounds, known as Mannich bases, which are significant precursors in the development of pharmaceuticals, natural product synthesis, and materials science.

Introduction to the Mannich Reaction

The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine.[1][2] Dimethylamine hydrochloride is frequently employed as the source of the secondary amine. The reaction product, a β-amino-carbonyl compound, is known as a Mannich base.[1][2]

The general scheme for the Mannich reaction using this compound is as follows:

Scheme 1: General Mannich Reaction An enolizable ketone or aldehyde reacts with formaldehyde and this compound to yield a β-dimethylamino carbonyl compound (a Mannich base).

Mechanism of the Mannich Reaction

The reaction mechanism proceeds in two main stages:

-

Formation of the Eschenmoser's salt precursor (Iminium Ion): Dimethylamine (from this compound) reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion.[3][4][5]

-

Electrophilic Attack: The enolizable carbonyl compound tautomerizes to its enol form under the acidic reaction conditions. This enol then acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-amino carbonyl product.[2][3]

Below is a diagram illustrating the reaction mechanism.

Caption: Mechanism of the Mannich Reaction.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of Mannich bases using this compound. Researchers should adapt these protocols based on the specific substrate and desired scale.

General Protocol for the Synthesis of β-Dimethylaminopropiophenone Hydrochloride

This protocol is adapted from a standard procedure for the Mannich reaction with acetophenone (B1666503).[6]

Materials:

-

Acetophenone

-

This compound

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetophenone (0.5 mole), this compound (0.65 mole), and paraformaldehyde (0.22 mole).[6]

-

Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.[6]

-